Allantoin, (-)- - 7303-80-2

Allantoin, (-)-

Catalog Number: EVT-258154
CAS Number: 7303-80-2
Molecular Formula: C4H6N4O3
Molecular Weight: 158.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-(-)-allantoin is an optically active form of allantoin having (R)-(-)-configuration. It has a role as a mouse metabolite. It is an enantiomer of a (S)-(+)-allantoin.
Overview

Allantoin, chemically known as (2,5-dioxoimidazolidin-4-yl)urea, is a compound with the molecular formula C4H6N4O3\text{C}_4\text{H}_6\text{N}_4\text{O}_3. It is a significant metabolic intermediate found in various organisms, including animals, plants, and bacteria. Allantoin is primarily produced from uric acid through the action of the enzyme urate oxidase (uricase) in organisms capable of this conversion. In humans and higher primates, uric acid is excreted directly, as they lack the enzyme necessary for converting uric acid to allantoin. This compound is notable for its role in wound healing and its presence in various cosmetic and pharmaceutical products .

Source

Allantoin can be derived from several natural sources, including:

  • Plants: It is present in botanical extracts from plants like comfrey.
  • Animal Urine: Found in the urine of most mammals as a metabolic waste product.
  • Synthetic Production: Allantoin can be synthesized chemically and is used widely in cosmetics and pharmaceuticals for its beneficial properties .
Classification

Allantoin belongs to the class of organic compounds known as imidazoles and specifically falls under the subclass of azoles. It is categorized as a small molecule with various synonyms including 5-ureidohydantoin and glyoxyldiureide. Its chemical taxonomy includes being part of organoheterocyclic compounds and imidazolidines .

Synthesis Analysis

Methods

Allantoin can be synthesized through several methods:

  1. Chemical Synthesis: The most common method involves the reaction of urea with glyoxylic acid or its derivatives. This reaction typically requires specific conditions to ensure high yield and purity.
  2. Biochemical Pathways: In organisms that possess uricase, allantoin is formed through the enzymatic oxidation of uric acid. This pathway highlights the compound's role in nitrogen metabolism .

Technical Details

The synthesis process often involves controlling pH levels and temperature to optimize yields. For instance, when synthesized chemically, maintaining an acidic environment can facilitate the formation of allantoin from its precursors. Additionally, purification techniques such as crystallization may be employed to isolate allantoin from reaction mixtures .

Molecular Structure Analysis

Structure

Allantoin features a five-membered ring structure with two carbonyl groups adjacent to a urea moiety. The molecular structure can be represented by its chemical formula C4H6N4O3\text{C}_4\text{H}_6\text{N}_4\text{O}_3, highlighting its composition of carbon, hydrogen, nitrogen, and oxygen atoms.

Structural Data

  • Molecular Weight: 158.1154 g/mol
  • CAS Number: 97-59-6
  • IUPAC Name: (2,5-dioxoimidazolidin-4-yl)urea
  • SMILES Notation: NC(=O)NC1NC(=O)NC1=O
  • InChI Key: POJWUDADGALRAB-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

Allantoin participates in several chemical reactions:

  1. Hydrolysis: Under certain conditions, allantoin can hydrolyze to yield urea and glyoxylic acid.
  2. Decarboxylation: In specific enzymatic pathways, allantoin can undergo decarboxylation to produce other nitrogenous compounds.

Technical Details

The stability of allantoin under physiological conditions makes it an ideal candidate for various applications in biochemistry and pharmacology. Its reactions are typically facilitated by enzymes specific to certain metabolic pathways .

Mechanism of Action

Process

Allantoin exhibits several biological activities that contribute to its therapeutic effects:

  1. Wound Healing: It promotes cell proliferation and tissue regeneration by enhancing fibroblast activity.
  2. Anti-inflammatory Effects: Allantoin has been shown to reduce inflammation in skin lesions and wounds.

Data

Research indicates that allantoin's mechanism involves modulation of growth factors and cytokines that play critical roles in wound healing processes . Its presence in topical formulations enhances skin hydration and reduces irritation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and alcohol
  • Melting Point: Approximately 230 °C (446 °F)

Chemical Properties

  • Stability: Stable under normal conditions but may decompose upon prolonged exposure to heat or light.
  • pH Range: Exhibits stability across a broad pH range, making it suitable for various formulations.

Relevant analyses indicate that allantoin does not accumulate significantly within biological systems due to its metabolic pathways .

Applications

Allantoin finds extensive use across various fields:

  1. Cosmetics: Widely used in moisturizers, sunscreens, anti-aging products, and acne treatments due to its soothing properties.
  2. Pharmaceuticals: Incorporated into topical ointments for wound healing and skin care formulations.
  3. Biomarker Research: Serves as a biomarker for oxidative stress due to its formation from non-enzymatic processes involving uric acid .
  4. Agriculture: Investigated for potential applications in promoting plant growth under stress conditions.
Biosynthesis and Metabolic Pathways

Enzymatic vs. Non-Enzymatic Oxidation of Uric Acid in Mammalian Systems

The metabolic conversion of uric acid to allantoin represents a critical junction in purine catabolism, with fundamental differences observed between mammalian species. In most mammals, urate oxidase (UOX) catalyzes the oxygenation of uric acid to 5-hydroxyisourate, which subsequently undergoes enzymatic transformations to allantoin. This enzymatic pathway operates with high efficiency, maintaining low serum urate levels (typically <1 mg/dL) in species possessing functional UOX [2] [9]. The reaction occurs primarily in hepatic peroxisomes, where molecular oxygen serves as the electron acceptor, yielding hydrogen peroxide as a byproduct [4].

Humans and higher primates exhibit a distinctive non-enzymatic pathway due to the evolutionary silencing of the UOX gene. During primate evolution, multiple deleterious mutations accumulated in the UOX coding sequence approximately 15-20 million years ago, resulting in a complete loss of enzymatic function [3] [9]. Consequently, uric acid oxidation in humans occurs exclusively through reactive oxygen species (ROS)-mediated pathways. The non-enzymatic oxidation generates allantoin as the primary oxidation product, along with minor metabolites such as parabanic acid and oxonic acid [6] [8]. This reaction proceeds through a radical mechanism wherein urate radicals form intermediate adducts that decompose to allantoin [2].

The allantoin:uric acid ratio has emerged as a sensitive biomarker of oxidative stress in clinical studies. Under physiological conditions, human plasma maintains an average ratio of 0.14 ± 0.04. This ratio increases significantly during oxidative stress conditions, including coronary artery disease (0.32 ± 0.11), rheumatoid arthritis (0.45 ± 0.18), and intense physical exercise [6] [8]. The correlation between hyperhomocysteinemia (a known inducer of oxidative stress) and elevated allantoin levels further validates the utility of this biomarker [6].

Table 1: Metabolic Pathways of Uric Acid Oxidation in Mammals

FeatureEnzymatic Oxidation (Non-Hominids)Non-Enzymatic Oxidation (Humans)
CatalystUrate oxidase (functional enzyme)Reactive oxygen species (no enzyme)
Primary SiteHepatic peroxisomesSystemic circulation/tissues
Uric Acid LevelsLow (<1 mg/dL)High (3-7 mg/dL)
Allantoin:Uric Acid RatioVariable (enzymatically controlled)0.14 ± 0.04 (baseline); increases with oxidative stress
Biological SignificanceNitrogen excretionAntioxidant activity; oxidative stress biomarker
Key ByproductsHydrogen peroxideParabanic acid, oxonic acid

Comparative Purine Catabolism: Role of Urate Oxidase in Non-Hominid Species

Urate oxidase occupies a pivotal position in purine catabolism across diverse non-hominid species, facilitating efficient nitrogen mobilization and excretion. The enzyme exhibits remarkable evolutionary conservation from bacteria to mammals, with sequence homologies exceeding 60% between mammalian orthologs [1] [4]. In rodents and other mammals, UOX functions as a tetrameric copper-containing glycoprotein localized within hepatic peroxisomes, where it catalyzes the initial step of uric acid degradation [4].

Microorganisms have evolved sophisticated allantoin utilization systems centered around urate oxidase activity. In Bacillus subtilis, the puc gene cluster encodes a highly specialized metabolic pathway: the PucI transporter (a nucleobase-cation-symport-1 family protein) mediates allantoin uptake, while allantoinase (AllB) converts allantoin to allantoate [4]. Subsequent enzymatic steps involve allantoate amidohydrolase (AllC), ureidoglycine aminohydrolase (AllE), and ureidoglycolate lyase (AllA), ultimately yielding glyoxylate and urea [4] [7]. Nitrogen catabolite repression tightly regulates this pathway through the PucR transcriptional regulator, which activates expression in response to nitrogen limitation [4] [7].

Plant systems exhibit tissue-specific compartmentalization of purine catabolism. Legumes perform uric acid oxidation primarily in root nodules, where bacteroid-derived urate oxidase converts fixed nitrogen into allantoin and allantoate for efficient long-distance transport [5]. The ureide pathway serves as the primary nitrogen translocation mechanism in tropical legumes, with allantoin concentrations reaching 80-90% of xylem sap nitrogen content [5]. This specialized metabolic adaptation allows efficient nitrogen partitioning between symbiotic bacteria and host plants.

Table 2: Distribution of Functional Urate Oxidase Across Species

Organism GroupRepresentative SpeciesUrate Oxidase StatusPrimary Nitrogen Excretion Product
Hominoid PrimatesHumans, chimpanzeesPseudogene (nonfunctional)Uric acid
Other MammalsMice, rats, dogsFunctional enzymeAllantoin
BirdsChickens, sparrowsFunctional enzymeUric acid (limited oxidation)
BacteriaBacillus subtilis, E. coliFunctional enzymeAmmonia
PlantsSoybean, arabidopsisFunctional enzymeVarious nitrogen compounds

Microbial Degradation Pathways: Allantoin as a Nitrogen Source in Bacillus subtilis and Escherichia coli

Microorganisms have evolved intricate regulatory networks for allantoin metabolism, enabling its utilization as both nitrogen and carbon sources under nutrient-limiting conditions. In Bacillus subtilis, the pucABCDEFGHIJKLM gene cluster encodes the complete enzymatic machinery for allantoin uptake and degradation [4]. The pathway initiates with the NCS1 family transporter PucI, which mediates high-affinity allantoin uptake (Km = 24 ± 3 μM) [4]. Subsequent enzymatic steps involve:

  • Allantoinase (PucH): Hydrolyzes allantoin to allantoate
  • Allantoate amidohydrolase (PucJ): Cleaves allantoate to ureidoglycolate
  • Ureidoglycolate lyase (PucG): Produces glyoxylate and urea
  • Urease (UreABC): Converts urea to ammonia and CO₂

This pathway is transcriptionally regulated by the nitrogen-sensitive repressor TnrA and the pathway-specific activator PucR, which responds to intracellular allantoin concentrations [4] [7]. Remarkably, the pathway enzymes maintain constitutive expression levels regardless of carbon source, indicating nitrogen catabolism takes precedence over carbon utilization in B. subtilis [7].

Escherichia coli employs a more complex regulatory scheme for anaerobic allantoin utilization. The allantoin metabolic supercluster comprises four interconnected operons: (1) allAR, (2) gcl-hyi-glxR-allW-allB-ybbY-glxK, (3) allDCE, and (4) fdrA-ylbEF-arcC [10]. Recent research has revealed unprecedented protein-protein interactions governing pathway efficiency:

  • Allantoinase (AllB) directly binds and stabilizes the allantoin transporter AllW (formerly YbbW), preventing its proteolytic degradation. This interaction is enhanced by glyoxylate, connecting transporter stability to metabolic flux [10].
  • Glycerate kinase (GlxK) allosterically activates AllB, reducing its Km for allantoin from >15 mM to physiologically relevant concentrations. This activation requires glyoxylate binding to GlxK, creating a feed-forward activation loop [10].
  • The AllR repressor controls basal expression of the gcl operon, while the AllS activator induces allDCE expression in response to glyoxylate accumulation [10].

Table 3: Microbial Allantoin Degradation Enzymes and Functions

GeneProteinEnzymatic FunctionRegulatory Role
pucI/allWAllantoin transporterHigh-affinity allantoin uptakeComplex formation with AllB
allB/pucHAllantoinaseAllantoin → AllantoateStabilizes AllW transporter
allC/pucJAllantoate amidohydrolaseAllantoate → Ureidoglycolate-
allEUreidoglycine aminohydrolaseUreidoglycine → Ureidoglycolate-
allAUreidoglycolate lyaseUreidoglycolate → Glyoxylate + UreaGenerates glyoxylate effector
glxKGlycerate kinaseGlycerate → 2-PhosphoglycerateAllosteric activator of AllB
arcCCarbamate kinaseCarbamoyl-phosphate → NH₃ + CO₂Nitrogen liberation
allRTranscriptional repressor-Binds allantoin; represses gcl operon
allSTranscriptional activator-Binds glyoxylate; activates allDCE

Evolutionary Loss of Allantoin Metabolic Enzymes in Humans and Higher Primates

The evolutionary trajectory of hominoid primates reveals systematic pseudogenization of genes encoding enzymes in the allantoin synthesis pathway. Comparative genomic analyses have identified 76 unitary pseudogenes that became fixed in the human lineage following divergence from rodents approximately 75 million years ago [9]. Among these, the urate oxidase (UOX) pseudogene represents the most significant loss affecting purine metabolism [3] [9].

The human UOX pseudogene contains multiple disruptive mutations, including a nonsense mutation at codon 33 (CGA→TGA; Arg→Stop) and frameshift deletions in exon 3 [9]. These mutations are shared with chimpanzees and gorillas, indicating pseudogenization occurred before the Hominidae divergence approximately 30 million years ago [3] [9]. The evolutionary timing correlates with terrestrial adaptation and increased fructose consumption, where elevated uric acid levels may have conferred survival advantages through enhanced fat storage capabilities [3].

Beyond UOX, humans have lost several genes involved in downstream allantoin metabolism. Nephrocan (NEPN) inactivation occurred through a shared premature stop codon (TGG→TGA; Trp→Stop) in exon 1 among catarrhine primates [9]. Similarly, cardiotrophin-2 (CTF2) was inactivated by an 8-bp frameshift deletion, though it persists as a polymorphic pseudogene with both functional and nonfunctional alleles segregating in human populations [9]. This suggests ongoing evolutionary selection where complete gene loss may be constrained by residual functions.

The evolutionary drivers for these losses remain debated. The "antioxidant hypothesis" proposes that elevated uric acid provided superior antioxidant capabilities against terrestrial oxidative stressors [3] [8]. Alternatively, the "fructose survival hypothesis" suggests uric acid potentiated fructose-mediated fat accumulation during periods of food scarcity [3]. Regardless of mechanism, these genetic losses fundamentally altered human nitrogen metabolism and created vulnerability to disorders of purine accumulation, notably gout and uric acid nephrolithiasis.

Table 4: Inactivated Genes in Human Allantoin Metabolism Pathway

GeneChromosomal LocationInactivating Mutation(s)Estimated Inactivation Time (MYA)Functional Consequence
UOX1p22Exon 3 frameshift; codon 33 stop15-20Loss of uric acid oxidation capacity
NEPN13q32Exon 1 premature stop (Trp→Stop)>30Disrupted TGF-β signaling regulation
CTF216q228-bp deletion causing frameshiftPolymorphicVariable cardioprotective effects
THA112q24Multiple missense mutations25-30Impaired threonine metabolism
NRADD1p36Frameshift insertion40-45Altered apoptotic signaling

Properties

CAS Number

7303-80-2

Product Name

Allantoin, (-)-

IUPAC Name

[(4R)-2,5-dioxoimidazolidin-4-yl]urea

Molecular Formula

C4H6N4O3

Molecular Weight

158.12 g/mol

InChI

InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/t1-/m1/s1

InChI Key

POJWUDADGALRAB-PVQJCKRUSA-N

SMILES

C1(C(=O)NC(=O)N1)NC(=O)N

Solubility

Soluble in DMSO

Synonyms

(-)-Allantoin, Allantoin, (-)-; Allantoin, (R)-(-)-;

Canonical SMILES

C1(C(=O)NC(=O)N1)NC(=O)N

Isomeric SMILES

[C@@H]1(C(=O)NC(=O)N1)NC(=O)N

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